molecular formula C8H12N2O B581654 2-Butylpyrazole-3-carbaldehyde CAS No. 1345472-13-0

2-Butylpyrazole-3-carbaldehyde

Cat. No.: B581654
CAS No.: 1345472-13-0
M. Wt: 152.197
InChI Key: ASHIUVHKQZMLDQ-UHFFFAOYSA-N
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Description

2-Butylpyrazole-3-carbaldehyde is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylpyrazole-3-carbaldehyde typically involves the reaction of butylhydrazine with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the pyrazole ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Butylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butylpyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butylpyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 2-Methylpyrazole-3-carbaldehyde
  • 2-Ethylpyrazole-3-carbaldehyde
  • 2-Propylpyrazole-3-carbaldehyde

Comparison: Compared to its similar compounds, 2-Butylpyrazole-3-carbaldehyde exhibits unique properties due to the presence of the butyl group. This group enhances its lipophilicity, making it more suitable for applications in drug development and materials science. Additionally, the butyl group can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in various research applications .

Properties

IUPAC Name

2-butylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHIUVHKQZMLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718444
Record name 1-Butyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-13-0
Record name 1-Butyl-1H-pyrazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345472-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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